

Spectroscopic Profile of Solvent Violet 38: A Technical Overview

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Compound of Interest

Compound Name: Solvent violet 38

Cat. No.: B15135746

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Abstract

This technical guide provides an in-depth overview of the absorption and emission spectra of **Solvent Violet 38** (CAS No. 63512-14-1), a synthetic anthraquinone dye. While specific quantitative photophysical data for **Solvent Violet 38** is not readily available in published literature, this document compiles representative spectroscopic properties of analogous 1,4-bis(aryl amino)anthraquinone compounds to provide a predictive framework for its behavior. Furthermore, detailed experimental protocols for determining absorption and emission spectra are presented, alongside a discussion of the underlying principles and instrumentation.

Introduction to Solvent Violet 38

Solvent Violet 38, with the chemical name 1,4-bis((2,6-dibromo-4-methylphenyl)amino)anthraquinone, is a deep purple, solvent-soluble dye belonging to the anthraquinone class. Its molecular structure, characterized by a central anthraquinone core with bulky substituted aryl amino groups at the 1 and 4 positions, is the primary determinant of its color and photophysical properties. Dyes of this class are utilized in various industrial applications, including the coloration of plastics, resins, and synthetic fibers.[\[1\]](#)

Chemical Structure:

- IUPAC Name: 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]anthracene-9,10-dione

- Molecular Formula: $C_{28}H_{18}Br_4N_2O_2$
- Molecular Weight: 734.07 g/mol
- CAS Number: 63512-14-1

Spectroscopic Properties: Absorption and Emission Spectra

The electronic absorption and emission spectra of anthraquinone dyes are governed by $\pi \rightarrow \pi^*$ and intramolecular charge transfer (ICT) transitions. The energy of these transitions, and thus the position of the absorption and emission maxima (λ_{max} and λ_{em}), is highly sensitive to the nature of the substituents on the anthraquinone core and the polarity of the solvent.

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific, quantitative absorption and emission data (λ_{max} , λ_{em} , molar absorptivity (ϵ), quantum yield (Φ)) for **Solvent Violet 38** in various solvents. The data presented below is for structurally analogous 1,4-diaminoanthraquinone derivatives and is intended to be representative of the expected spectroscopic behavior of **Solvent Violet 38**.

Table 1: Representative Spectroscopic Data for Analogous Anthraquinone Dyes

Compound Class	Solvent	Absorption Maxima (λ_{max} , nm)	Emission Maxima (λ_{em} , nm)	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)	Quantum Yield (Φ)
1,5-Diaminoanthraquinone	Chloroform	495	560	-	-
1,5-Diaminoanthraquinone	Methanol	500	600	-	-
N-aryl-1-aminoanthraquinone derivative	Dichloromethane	~550-600	~600-650	~10,000-15,000	Low (<0.1)
1,4-Diaminoanthraquinone derivatives	Various Organic Solvents	~550-650	-	-	-

Data is illustrative and compiled from studies on similar anthraquinone dye structures. The exact values for **Solvent Violet 38** may vary.

The bulky 2,6-dibromo-4-methylphenylamino substituents in **Solvent Violet 38** are expected to cause a significant bathochromic (red) shift in both the absorption and emission spectra compared to simpler aminoanthraquinones due to extended π -conjugation and potential intramolecular hydrogen bonding. The fluorescence quantum yield of many anthraquinone dyes is often low due to efficient non-radiative decay pathways.

Experimental Protocols for Spectroscopic Analysis

The following sections outline the standard methodologies for measuring the absorption and emission spectra of solvent dyes like **Solvent Violet 38**.

Absorption Spectroscopy (UV-Visible)

Objective: To determine the wavelength(s) of maximum absorbance (λ_{max}) and the molar absorptivity (ϵ) of **Solvent Violet 38** in a given solvent.

Instrumentation: A dual-beam UV-Visible spectrophotometer is typically employed.

Methodology:

- Solution Preparation:
 - Prepare a stock solution of **Solvent Violet 38** of a known concentration (e.g., 1×10^{-3} M) in the desired spectroscopic grade solvent.
 - From the stock solution, prepare a series of dilutions to obtain concentrations that will yield absorbance values in the linear range of the instrument (typically 0.1 to 1.0 AU).
- Instrument Setup:
 - Turn on the spectrophotometer and allow the lamps to warm up for the recommended time to ensure stable output.
 - Set the desired wavelength range for the scan (e.g., 300-800 nm for a colored dye).
- Measurement:
 - Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a blank.
 - Place the blank cuvette in the reference and sample holders and perform a baseline correction.
 - Replace the blank in the sample holder with a cuvette containing the most dilute solution of **Solvent Violet 38**.
 - Acquire the absorption spectrum.
 - Repeat the measurement for all prepared dilutions.
- Data Analysis:

- Identify the λ_{max} from the spectra.
- Using the Beer-Lambert law ($A = \epsilon cl$), plot a calibration curve of absorbance at λ_{max} versus concentration.
- The molar absorptivity (ϵ) can be calculated from the slope of the calibration curve.

Emission Spectroscopy (Fluorescence)

Objective: To determine the wavelength(s) of maximum emission (λ_{em}) and the relative fluorescence quantum yield (Φ) of **Solvent Violet 38**.

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

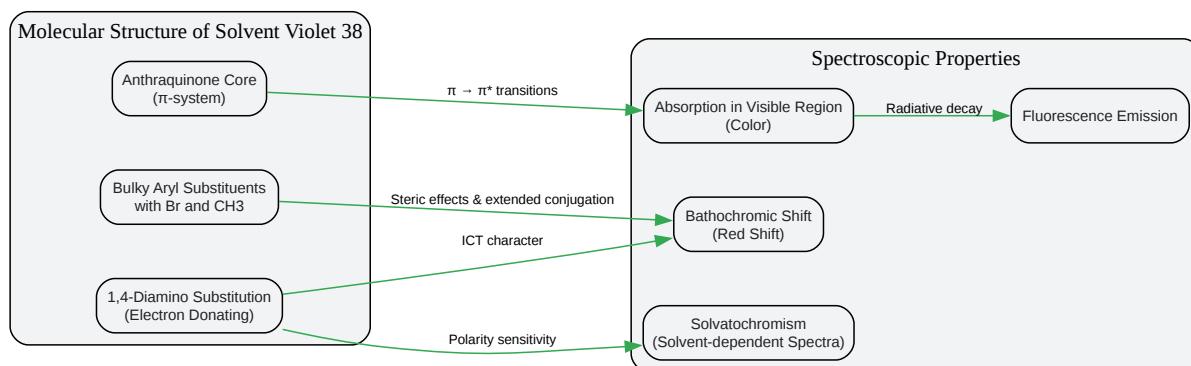
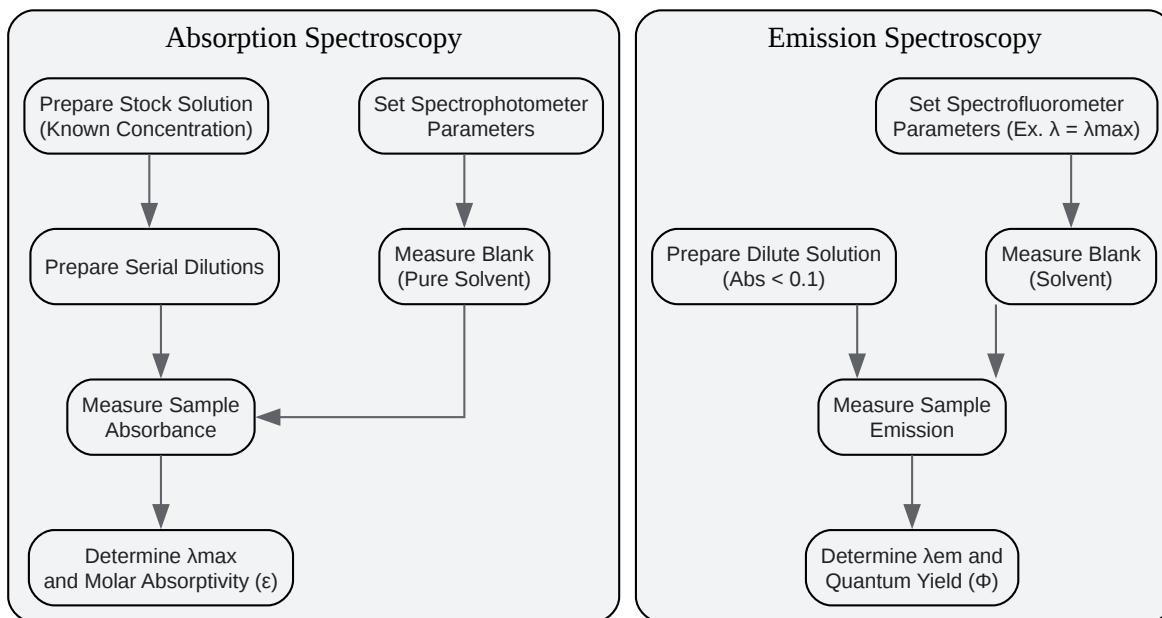
Methodology:

- Solution Preparation:
 - Prepare a dilute solution of **Solvent Violet 38** in the chosen spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1 AU) to avoid inner filter effects.
- Instrument Setup:
 - Turn on the spectrofluorometer and allow the lamp to stabilize.
 - Set the excitation wavelength (typically the λ_{max} determined from the absorption spectrum).
 - Set the desired emission wavelength range, starting at a wavelength slightly longer than the excitation wavelength.
 - Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.
- Measurement:

- Record the emission spectrum of the pure solvent blank to check for background fluorescence or Raman scattering.
- Record the emission spectrum of the **Solvent Violet 38** solution.
- Quantum Yield Determination (Relative Method):
 - A common method for determining the fluorescence quantum yield is to compare the fluorescence of the sample to that of a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G in ethanol).
 - The following equation is used: $\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (\eta^2_{\text{sample}} / \eta^2_{\text{std}})$ where:
 - Φ is the quantum yield
 - I is the integrated fluorescence intensity
 - A is the absorbance at the excitation wavelength
 - η is the refractive index of the solvent

Visualization of Experimental Workflow and Molecular-Property Relationships

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the conceptual relationship between the molecular structure of **Solvent Violet 38** and its photophysical properties.

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References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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